Tert-butyl 3-chloro-2-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
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Overview
Description
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To improve reaction efficiency and scalability.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: Where the chlorine atom can be replaced by other nucleophiles.
Reduction reactions: To reduce the oxo group to a hydroxyl group.
Oxidation reactions: To further oxidize the compound to different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying its biological activity and potential as a drug candidate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
- tert-butyl 3-chloro-2-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Uniqueness
tert-butyl 3-chloro-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific naphthyridine core structure, which can impart distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl 3-chloro-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17) |
InChI Key |
WPDMXVHDUIVSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Cl |
Origin of Product |
United States |
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